molecular formula C14H20ClNO2 B5810746 2-(2-chlorophenoxy)-N,N-diisopropylacetamide

2-(2-chlorophenoxy)-N,N-diisopropylacetamide

Cat. No. B5810746
M. Wt: 269.77 g/mol
InChI Key: ZLNBTCZKVBDSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N,N-diisopropylacetamide, also known as A-836,339, is a chemical compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that regulate a variety of physiological processes, including pain, inflammation, and mood. By inhibiting FAAH, A-836,339 increases the levels of endocannabinoids in the body, which can have therapeutic effects.

Mechanism of Action

2-(2-chlorophenoxy)-N,N-diisopropylacetamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids. When FAAH is inhibited, the levels of endocannabinoids in the body increase, leading to a variety of physiological effects. Endocannabinoids bind to cannabinoid receptors in the body, which are involved in regulating pain, inflammation, and mood.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of endocannabinoids in the body, leading to a variety of physiological effects. In preclinical models, it has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. It has also been investigated for its potential as a treatment for drug addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-chlorophenoxy)-N,N-diisopropylacetamide in lab experiments is that it specifically targets FAAH, which is involved in the breakdown of endocannabinoids. This allows researchers to study the effects of endocannabinoids in a more targeted way. However, one limitation is that this compound is not selective for FAAH and may also inhibit other enzymes, leading to off-target effects.

Future Directions

There are several potential future directions for research on 2-(2-chlorophenoxy)-N,N-diisopropylacetamide. One area of interest is its potential as a treatment for chronic pain, as it has been shown to have analgesic effects in preclinical models. Another area of interest is its potential as a treatment for drug addiction, as endocannabinoids play a role in the reward system of the brain. Further research is also needed to better understand the mechanism of action of this compound and to develop more selective FAAH inhibitors.

Synthesis Methods

The synthesis of 2-(2-chlorophenoxy)-N,N-diisopropylacetamide involves several steps, starting with the reaction of 2-chlorophenol with isopropylamine to form this compound. This compound is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-(2-chlorophenoxy)-N,N-diisopropylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical models, suggesting that it could be useful for the treatment of chronic pain, inflammatory disorders, and anxiety disorders. In addition, this compound has been investigated for its potential as a treatment for drug addiction, as endocannabinoids play a role in the reward system of the brain.

properties

IUPAC Name

2-(2-chlorophenoxy)-N,N-di(propan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-10(2)16(11(3)4)14(17)9-18-13-8-6-5-7-12(13)15/h5-8,10-11H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNBTCZKVBDSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)COC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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